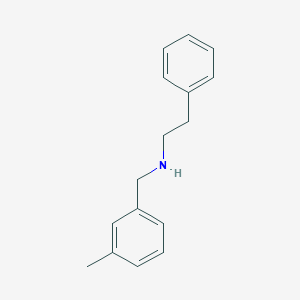![molecular formula C15H20ClN5O2S B252728 {[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B252728.png)
{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group substituted with allyloxy, chloro, and methoxy groups, as well as a tetrazolylthioethanamine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-allyloxy-3-chloro-5-methoxybenzyl chloride with an appropriate nucleophile under controlled conditions.
Introduction of the Tetrazolylthio Group: The benzyl intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield an epoxide, while substitution of the chloro group with an amine may result in an amino derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of {[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: shares structural similarities with other benzyl derivatives and tetrazole-containing compounds.
Benzyl derivatives: Compounds like benzyl chloride and benzyl alcohol.
Tetrazole-containing compounds: Compounds such as 1-methyl-1H-tetrazole and 5-mercapto-1-methyl-1H-tetrazole.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C15H20ClN5O2S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H20ClN5O2S/c1-4-6-23-14-12(16)8-11(9-13(14)22-3)10-17-5-7-24-15-18-19-20-21(15)2/h4,8-9,17H,1,5-7,10H2,2-3H3 |
InChI 键 |
SFDBLAUORMGMKT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Cl)OCC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)

![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
